5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine
Description
Properties
IUPAC Name |
5-(1,3-benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c10-9-13-12-8(14-9)5-1-2-6-7(3-5)15-4-11-6/h1-4H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMCICXHETUOSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=NN=C(O3)N)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677749 | |
| Record name | 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248907-59-6 | |
| Record name | 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Benzothiazole Ring
- The benzothiazole ring is typically synthesized by the condensation of 2-aminothiophenol with an appropriate substituted benzaldehyde under acidic conditions. For the 5-(1,3-benzothiazol-6-yl) substitution pattern, the benzaldehyde is substituted at the 6-position to direct the formation of the benzothiazole at the desired location.
- The reaction proceeds via cyclization, where the amino and thiol groups of 2-aminothiophenol react with the aldehyde to form the heterocyclic benzothiazole structure.
Formation of the 1,3,4-Oxadiazole Ring
- The oxadiazole ring is commonly constructed by cyclization of hydrazide intermediates with appropriate acylating agents.
- In the case of 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine, the benzothiazole intermediate is converted into a hydrazide derivative, which is then reacted with reagents such as p-toluenesulfonyl chloride in the presence of base (e.g., triethylamine) to induce cyclization forming the 1,3,4-oxadiazole ring.
- Alternative cyclization methods include the use of iodine and potassium carbonate or other dehydrating agents to promote ring closure.
Final Coupling to Form the 2-Amine Substituent
- The amino group at the 2-position of the oxadiazole ring is introduced either by direct substitution or by coupling with amine-containing reagents.
- This step may involve nucleophilic substitution or amide bond formation, depending on the nature of the intermediate and the desired substitution pattern.
Detailed Synthetic Procedure Example
A representative synthetic sequence adapted from literature for related benzothiazole-oxadiazole compounds is as follows:
| Step | Reagents/Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 2-Aminothiophenol + 6-substituted benzaldehyde, acidic medium (e.g., HCl) | Formation of 1,3-benzothiazole ring via cyclization | 70–85 |
| 2 | Benzothiazole intermediate + hydrazine hydrate | Conversion to hydrazide intermediate | 75–90 |
| 3 | Hydrazide + p-toluenesulfonyl chloride + triethylamine in dichloromethane | Cyclization to 1,3,4-oxadiazole ring | 41–100 |
| 4 | Intermediate + amine coupling (if needed) | Introduction of 2-amine substituent | Variable |
This sequence is optimized by controlling temperature, solvent choice, and stoichiometry to maximize yield and purity.
Research Findings and Optimization Insights
- The cyclization step forming the oxadiazole ring is critical and can vary in yield depending on the substituents on the benzothiazole and hydrazide precursors. Electron-withdrawing groups tend to reduce yields due to decreased nucleophilicity.
- Purification techniques such as recrystallization and column chromatography are essential to isolate the pure product.
- Alternative synthetic routes have been reported where hydrazides are reacted with isocyanates or isothiocyanates to form hydrazine-1-carboxamides, which upon cyclization yield oxadiazole derivatives with varied substitution patterns.
- The use of p-toluenesulfonyl chloride as a cyclizing agent is common and effective, providing moderate to excellent yields (41–100%) depending on the substrate.
- In some cases, the oxadiazole ring can be formed via oxidative cyclization using iodine and potassium carbonate, offering mild reaction conditions and good yields (~76%).
- The presence of the benzothiazole moiety influences the reactivity and stability of intermediates, requiring careful adjustment of reaction parameters.
Comparative Table of Preparation Methods
| Method | Starting Materials | Cyclization Agent | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Acid-catalyzed benzothiazole formation + hydrazide cyclization with p-toluenesulfonyl chloride | 2-Aminothiophenol, substituted benzaldehyde, hydrazine hydrate | p-Toluenesulfonyl chloride + triethylamine | Room temp, DCM solvent | 41–100 | Widely used, scalable |
| Hydrazide + dodecyl isocyanate followed by cyclization | Hydrazides, isocyanates | p-Toluenesulfonyl chloride | Room temp, acetonitrile | 67–98 (hydrazide formation), 41–100 (cyclization) | For alkyl-substituted oxadiazoles |
| Oxidative cyclization with iodine and potassium carbonate | Hydrazide-hydrazone intermediates | Iodine + K2CO3 | Mild heating | ~76 | Mild conditions, good yields |
| Thiol alkylation for thio-analogues | Oxadiazol-2-thiol + alkyl bromide | K2CO3 base | DMF solvent | Quantitative | For sulfur analogues |
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The benzothiazole and oxadiazole rings can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Biological Activity
5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry.
- Molecular Formula : CHNOS
- Molecular Weight : 218.23 g/mol
- CAS Number : 1350988-83-8
Synthesis
The synthesis of this compound involves various synthetic pathways that leverage the unique properties of benzothiazole and oxadiazole moieties. Recent studies have highlighted methods such as:
- Diazo-coupling
- Knoevenagel condensation
- Biginelli reaction
These methods allow for the efficient production of derivatives with enhanced biological activity against various pathogens, particularly in the context of tuberculosis treatment .
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. In particular, compounds derived from the benzothiazole scaffold have shown promising results against Mycobacterium tuberculosis. The minimal inhibitory concentrations (MIC) for several derivatives have been reported, demonstrating effective inhibition:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 9a | 250 | 98 |
| 12a | 100 | 99 |
These results suggest that modifications to the benzothiazole framework can enhance anti-tubercular potency .
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antitumor activity. For instance:
- Leukemia Cell Lines : Compounds derived from this structure showed strong effects on leukemia cell lines with CC50 values indicating effective cytotoxicity.
The compound's mechanism appears to involve induction of apoptosis in cancer cells, as evidenced by flow cytometry assays revealing increased levels of apoptotic markers .
Antiviral Activity
The antiviral potential of benzothiazole derivatives has also been explored. These compounds were tested against various viruses, including those with RNA genomes. The findings indicated notable antiviral activity across different viral families .
Case Studies
Several case studies have focused on the application of these compounds in drug development:
- Anti-Tuberculosis :
- Cancer Treatment :
Q & A
Q. What are the common synthetic routes for 5-(1,3-Benzothiazol-6-yl)-1,3,4-oxadiazol-2-amine?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting 1,3-benzothiazole-6-amine derivatives with carbonyl precursors (e.g., acyl hydrazides) in the presence of dehydrating agents like POCl₃. For example:
- Step 1: Prepare the benzothiazole-6-amine intermediate by substituting a halogen (e.g., Cl) in 2-chlorobenzothiazole with an amine group under basic conditions .
- Step 2: React the intermediate with a substituted acyl hydrazide in acidic or polar aprotic solvents (e.g., ethanol or DMF) to form the oxadiazole ring via cyclodehydration .
- Step 3: Purify the product using recrystallization (ethanol/water) or column chromatography.
Key Data:
| Reaction Component | Conditions | Yield Range |
|---|---|---|
| 2-Chlorobenzothiazole + NH₃ | K₂CO₃, DMF, 80°C | 60–75% |
| Cyclocondensation | POCl₃, reflux | 45–65% |
Q. How is the compound characterized using spectroscopic methods?
Methodological Answer: Structural validation requires a combination of techniques:
- FT-IR: Identify characteristic peaks for NH₂ (3267–3307 cm⁻¹), C=N (1603–1667 cm⁻¹), and benzothiazole C-S (1030–1089 cm⁻¹) .
- NMR:
- ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), NH₂ protons (δ 5.5–6.2 ppm, broad singlet).
- ¹³C NMR: Oxadiazole C=N (δ 155–160 ppm), benzothiazole C-S (δ 120–130 ppm) .
- GC-MS/HPLC-MS: Confirm molecular ion peaks (e.g., m/z 290–335 for fragmentation patterns) and purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield using design of experiments (DoE)?
Methodological Answer: Apply factorial design to evaluate critical parameters:
- Factors: Temperature (80–120°C), solvent polarity (DMF vs. ethanol), catalyst concentration (0.1–1.0 eq POCl₃).
- Response Variables: Yield, purity, reaction time.
- Example DOE Setup (2³ factorial):
| Run | Temp (°C) | Solvent | Catalyst (eq) | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | DMF | 0.1 | 45 |
| 2 | 120 | Ethanol | 1.0 | 68 |
| ... | ... | ... | ... | ... |
Q. What computational methods are used to predict biological activity and binding mechanisms?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate ligand-receptor interactions. For example, dock the compound into ATP-binding pockets (e.g., EGFR tyrosine kinase) to assess binding affinity (ΔG < -8 kcal/mol indicates strong binding) .
- Quantum Chemical Calculations: Perform DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactivity descriptors .
- MD Simulations: Run 100 ns trajectories in GROMACS to evaluate stability of ligand-protein complexes (RMSD < 2 Å preferred) .
Q. How are biological activities (e.g., antimicrobial, anticancer) systematically evaluated?
Methodological Answer:
- In Vitro Assays:
- Anticancer: MTT assay on cancer cell lines (IC₅₀ values < 50 µM are promising).
- Antimicrobial: Disk diffusion or MIC tests against S. aureus and E. coli .
- Data Interpretation:
| Compound | IC₅₀ (µM, HeLa) | MIC (µg/mL, S. aureus) |
|---|---|---|
| Target | 12.5 | 8.0 |
| Control | 25.0 | 16.0 |
- Mechanistic Studies: Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
